N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 865286-60-8
VCID: VC4967885
InChI: InChI=1S/C16H19N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20)
SMILES: COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

CAS No.: 865286-60-8

Cat. No.: VC4967885

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide - 865286-60-8

Specification

CAS No. 865286-60-8
Molecular Formula C16H19N3O3
Molecular Weight 301.346
IUPAC Name N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C16H19N3O3/c1-21-13-9-7-12(8-10-13)15-18-19-16(22-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20)
Standard InChI Key BTJIVCMKROYYFT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3

Introduction

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic compound belonging to the 1,3,4-oxadiazole family. Oxadiazoles are heterocyclic compounds known for their versatile applications in medicinal chemistry, particularly as scaffolds for drug development. This specific compound features a 4-methoxyphenyl group and a cyclohexanecarboxamide moiety, suggesting potential biological activity.

Synthesis

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of Acid Hydrazide: The precursor is synthesized by reacting hydrazine hydrate with an ester or acid derivative.

  • Cyclization to Form Oxadiazole: The hydrazide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride or acetic anhydride.

  • Amidation Reaction: The oxadiazole intermediate is reacted with cyclohexanecarbonyl chloride to yield the final compound.

Spectroscopic Characterization

To confirm the structure of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, standard analytical techniques are employed:

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks include:

      • C=O stretch (amide): ~1650 cm⁻¹

      • C-O-C stretch (methoxy group): ~1250 cm⁻¹

      • N-N stretch (oxadiazole): ~1100 cm⁻¹

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H-NMR): Signals for aromatic protons (~7 ppm), methoxy group (~3.8 ppm), and cyclohexane protons (~1–2 ppm).

    • Carbon (13^{13}C-NMR): Peaks corresponding to carbonyl carbon (~175 ppm) and aromatic carbons (~120–150 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=301m/z = 301, confirming molecular weight.

Potential ADMET Profile

The predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound includes:

ParameterPrediction
AbsorptionHigh oral bioavailability due to favorable lipophilicity and molecular weight
DistributionModerate plasma protein binding expected
MetabolismLikely metabolized via hepatic enzymes

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